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molecular formula C18H54N12OP4 B8583137 Phosphoric triamide, tris[tris(dimethylamino)phosphoranylidene]- CAS No. 102299-22-9

Phosphoric triamide, tris[tris(dimethylamino)phosphoranylidene]-

Cat. No. B8583137
M. Wt: 578.6 g/mol
InChI Key: JHSPKDZISQMYPX-UHFFFAOYSA-N
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Patent
US06130346

Procedure details

In a 100 mL pear-shaped flask were precisely weighed 0.579 g of tris[tris(dimethylamino)phosphoranylidene-amino]phosphine oxide ([(Me2N)3P=N]3P=O where Me is methyl, same in the following description) as a phosphine oxide represented by formula (1) which was substantially anhydrous by adequate drying over phosphorous pentoxide in a desiccator in vacuo (1.00 mmol) and 9.88 g of phenol (105 mmol). To the mixture warmed to 90° C. was added dropwise 15.0 g of phenyl glycidyl ether (referred to as "PGE"; same in the following description) (100 mmol) over 10 min. After addition, the mixture was stirred at the same temperature for 5 hours, and cooled to room temperature over about 10 min. A small portion of the reaction mixture was quantitatively analyzed by gas chromatography using 1,3,5-trichlorobenzene as an internal standard, indicating that the starting PGE had been almost completely consumed to form desired 1,3-diphenoxy-2-propanol in a yield of 96% based on PGE. In brief, the reaction almost quantitatively proceeded. The reaction mixture was directly subjected to column chromatography to give 22.5 g of 1,3-diphenoxy-2-propanol as a colorless solid in an isolation yield of 92% whose various analyses gave data identical to a reference standard. The catalyst activity (molar amount of a desired product per one mole of catalyst in a unit time; same in the following description) of tris[tris(dimethylamino)phosphoranylidene-amino]phosphine oxide was 20 mol/mol/h, which was surprisingly about 3, 2 or 1.5 times as large as that given by boron trifluoride, N-methylimidazole or triphenylphosphine in Comparative Example 2, 3 or 4, respectively.
Quantity
0.579 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
phosphine oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
9.88 g
Type
reactant
Reaction Step Five
Quantity
15 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CN(P(=NP(=O)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C)C.[PH3]=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:52]1([OH:58])[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1.[CH2:59]([O:63][C:64]1[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=1)[CH:60]1[O:62][CH2:61]1.ClC1C=C(Cl)C=C(Cl)C=1>P(N(C)C)(N(C)C)N(C)C>[O:58]([CH2:61][CH:60]([OH:62])[CH2:59][O:63][C:64]1[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=1)[C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1

Inputs

Step One
Name
Quantity
0.579 g
Type
reactant
Smiles
CN(C)P(N(C)C)(N(C)C)=NP(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(N(C)C)(N(C)C)N(C)C
Step Three
Name
phosphine oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH3]=O
Step Four
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
9.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Six
Name
Quantity
15 g
Type
reactant
Smiles
C(C1CO1)OC1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC(=C1)Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL pear-shaped flask were precisely weighed
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature over about 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
had been almost completely consumed

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC(COC1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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